Home > Products > Screening Compounds P22341 > Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-
Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- - 1136244-36-4

Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-

Catalog Number: EVT-3219957
CAS Number: 1136244-36-4
Molecular Formula: C12H14BrN3O
Molecular Weight: 296.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is identified by its Chemical Abstracts Service (CAS) number 1136244-36-4. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects. The presence of a bromo substituent at the 6-position of the quinazoline ring contributes to its unique chemical reactivity and biological profile.

Synthesis Analysis

The synthesis of Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- can be achieved through several methodologies. One common approach involves the reaction of 6-bromo-4-quinazoline with an appropriate ethylamine derivative in the presence of ethanol as a solvent.

General Synthetic Method

  1. Starting Materials:
    • 6-bromo-4-quinazoline
    • Ethylamine or an ethylamine derivative
    • Ethanol as a solvent
  2. Reaction Conditions:
    • The reaction typically proceeds under reflux conditions.
    • Reaction times can vary but are generally around several hours to ensure complete conversion.
  3. Purification:
    • After completion, the product can be purified through recrystallization from ethanol or other suitable solvents.
  4. Yield and Characterization:
    • Yields can vary based on reaction conditions but are generally reported to be moderate to high.
    • Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound .
Molecular Structure Analysis

Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- features a quinazoline core with an ethylamino group attached at the 2-position and a bromo substituent at the 6-position.

Structural Features

  • Molecular Formula: C11_{11}H12_{12}BrN3_{3}
  • Molecular Weight: Approximately 284.14 g/mol
  • Key Functional Groups:
    • Quinazoline ring system
    • Ethylamine side chain
    • Bromo substituent

Structural Analysis Techniques

  1. NMR Spectroscopy: Provides insights into the hydrogen environment within the molecule.
  2. IR Spectroscopy: Identifies functional groups based on characteristic absorption bands.

The molecular structure indicates potential hydrogen bonding capabilities due to the presence of amine groups, which may influence its biological activity .

Chemical Reactions Analysis

Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- can participate in various chemical reactions typical of quinazoline derivatives:

Common Reactions

  1. Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Formation of Salts: The amine group can react with acids to form salts, enhancing solubility and bioavailability.
  3. Condensation Reactions: Potential for condensation reactions with aldehydes or ketones to form more complex structures.

These reactions expand the utility of Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- in synthetic organic chemistry and medicinal applications .

Mechanism of Action

The mechanism of action for Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- is primarily associated with its interaction with biological targets such as enzymes or receptors involved in disease processes.

Proposed Mechanisms

  1. Inhibition of Enzymatic Activity: The compound may inhibit specific kinases or other enzymes involved in cell signaling pathways, which is crucial for cancer therapy.
  2. Interference with Cell Proliferation: By modulating signaling pathways, it may reduce cell proliferation rates in malignant cells.

Experimental data supporting these mechanisms often involve cellular assays and biochemical studies that demonstrate the compound's effects on target proteins .

Physical and Chemical Properties Analysis

Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- exhibits several notable physical and chemical properties:

Key Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary but generally falls within a defined range based on synthesis conditions.

Analytical Data

  1. Melting Point Determination: Crucial for characterization.
  2. Spectroscopic Data: NMR and IR spectra provide insights into molecular interactions and confirm structural integrity .
Applications

Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- has significant potential applications in various scientific fields:

Scientific Applications

  1. Pharmaceutical Development: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth.
  2. Biochemical Research: Used as a tool compound in studies exploring quinazoline derivatives' biological activities.
  3. Synthetic Chemistry: Serves as a precursor for synthesizing more complex molecules within medicinal chemistry.

The ongoing research into this compound highlights its relevance in drug discovery and development processes aimed at treating various diseases .

Rational Molecular Design and Theoretical Underpinnings

Strategic Positioning of 6-Bromo Substituent for Pharmacophore Integration

The 6-bromo substituent on the quinazoline core serves as a critical pharmacophoric element by enhancing electronic density distribution and facilitating targeted hydrophobic interactions. In 6-bromo-quinazolin-4(3H)-one derivatives, this halogen atom significantly improves cytotoxicity against cancer cell lines (MCF-7 and SW480) while maintaining selectivity over normal cells (MRC-5). Specifically, the bromine atom occupies a sterically optimal position that complements the hydrophobic subpockets of the EGFR kinase domain, as evidenced by molecular docking studies. These studies confirmed hydrogen bonding between the quinazoline N1 atom and Met793 residues, while the bromo group stabilized the complex through van der Waals interactions with Leu844 and Phe856 residues [1].

The bromine’s electron-withdrawing nature also polarizes the quinazoline ring, increasing electrophilicity at C4 and C2 positions. This polarization augments interactions with nucleophilic residues (e.g., cysteine or lysine) in the ATP-binding site. SAR data (Table 1) demonstrate that 6-bromo derivatives exhibit 2–8-fold higher potency than non-halogenated analogs, with compound 8a (bearing a 6-bromo group) showing IC₅₀ values of 15.85 ± 3.32 µM (MCF-7) and 17.85 ± 0.92 µM (SW480). This potency surpasses erlotinib against MCF-7 cells, underscoring the bromo substituent’s role in target engagement [1].

Table 1: Cytotoxicity of 6-Bromo Quinazoline Derivatives

CompoundSubstituentIC₅₀ (µM) MCF-7IC₅₀ (µM) SW480Selectivity Index (MRC-5 vs. MCF-7)
8aAliphatic linker15.85 ± 3.3217.85 ± 0.925.3
8cUnsubstituted phenyl76.52 ± 2.1183.15 ± 2.90~1.1
8e4-Methylphenyl35.14 ± 6.8763.15 ± 1.63~2.4
ErlotinibReference9.90 ± 0.14>100N/A

Ethanolaminoethyl Linker Optimization for Target Protein Engagement

The ethanolaminoethyl linker (–NH–CH₂–CH₂–OH) in Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- derivatives was engineered to balance conformational flexibility and hydrogen-bonding capacity. Molecular dynamics (MD) simulations revealed that linkers with 2–4 carbon spacers optimally bridge the quinazoline core and hydrophobic protein pockets, while the terminal hydroxyl group forms hydrogen bonds with Thr854 or Asp855 in EGFR. Derivatives featuring aliphatic linkers (e.g., compound 8a) showed superior cytotoxicity compared to rigid aromatic analogs (e.g., 8c–8h), attributable to the linker’s adaptability in the active site [1].

Structure-activity relationship (SAR) studies highlight that:

  • Flexibility Advantage: Aliphatic chains (e.g., 8a’s butyl linker) enhance activity 2–8-fold versus benzyl-substituted derivatives (8c–8h).
  • Length Dependency: A 4-carbon spacer maximizes potency, while shorter or longer chains reduce affinity due to suboptimal residue spacing.
  • Hydroxyl Positioning: The terminal –OH group is critical for solubility and forming auxiliary hydrogen bonds with Glu762 and Cys773 residues, as confirmed by MD trajectories [1].

Comparative data (Table 2) illustrate that aromatic linkers with electron-donating groups (e.g., 8e’s 4-methylbenzyl) partially rescue activity but remain less potent than aliphatic variants. This underscores the ethanolaminoethyl moiety’s dual role in directing target engagement and improving pharmacokinetics.

Table 2: Impact of Linker Structure on Cytotoxicity

Linker TypeExample CompoundIC₅₀ (µM) MCF-7Key Interactions
Aliphatic (4-carbon)8a15.85 ± 3.32H-bonds: Thr854; Hydrophobic: Leu844
Unsubstituted benzyl8c76.52 ± 2.11Weak π-stacking: Phe832
4-Methylbenzyl8e35.14 ± 6.87Enhanced hydrophobic contact

Electronic Configuration Analysis of Quinazoline Core for Binding Affinity

Density Functional Theory (DFT) calculations at the B3LYP/6–31+G(d,p) level reveal that the quinazoline core’s electronic properties directly govern EGFR binding affinity. The 6-bromo substituent reduces the HOMO–LUMO energy gap (ΔE = –3.2 eV) compared to unsubstituted analogs, enhancing charge transfer to EGFR’s kinase domain. Molecular electrostatic potential (MEP) maps show high electron density at N3 and C2O, facilitating hydrogen bonding with Met793 and hydrophobic interactions with Leu718 [1].

Key electronic features include:

  • Dipole Moment: Compound 8a exhibits a dipole moment of 5.2 Debye, higher than erlotinib (4.8 Debye), improving solubility and target polarization.
  • Frontier Orbital Distribution: The LUMO localizes on the quinazoline ring and bromo group, promoting electrophilic attack potential near key residues.
  • IR Spectral Validation: Experimental IR spectra align with DFT-predicted vibrational modes for C=O (1650 cm⁻¹) and C–Br (560 cm⁻¹), confirming electronic stability during binding [1].

These properties enable the quinazoline core to act as a "molecular hinge", with the bromo and ethanolaminoethyl groups synergistically optimizing steric and electronic complementarity within the EGFR active site.

Properties

CAS Number

1136244-36-4

Product Name

Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-

IUPAC Name

2-[(6-bromoquinazolin-4-yl)-ethylamino]ethanol

Molecular Formula

C12H14BrN3O

Molecular Weight

296.16 g/mol

InChI

InChI=1S/C12H14BrN3O/c1-2-16(5-6-17)12-10-7-9(13)3-4-11(10)14-8-15-12/h3-4,7-8,17H,2,5-6H2,1H3

InChI Key

QNKUGGJNLLCXJE-UHFFFAOYSA-N

SMILES

CCN(CCO)C1=NC=NC2=C1C=C(C=C2)Br

Canonical SMILES

CCN(CCO)C1=NC=NC2=C1C=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.